2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridazinyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with pyridazinyl amines under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinyl derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinyl or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinyl ketones, while reduction can produce dihydropyridine alcohols.
Scientific Research Applications
2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share a similar dihydropyridine ring structure and exhibit comparable chemical reactivity.
Indole derivatives: Indole-based compounds also feature heterocyclic rings and are known for their diverse biological activities.
Uniqueness
2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both pyridazinyl and dihydropyridine moieties, which confer distinct electronic and steric properties.
Properties
CAS No. |
89996-21-4 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-oxo-5-pyridazin-4-yl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-9-8(10(15)16)3-7(4-11-9)6-1-2-12-13-5-6/h1-5H,(H,11,14)(H,15,16) |
InChI Key |
ZNVDBTGCMKJZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CNC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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